molecular formula C12H9N5O B14151194 4-Amino-5-phenylazobenzofurazan CAS No. 166766-05-8

4-Amino-5-phenylazobenzofurazan

Cat. No.: B14151194
CAS No.: 166766-05-8
M. Wt: 239.23 g/mol
InChI Key: ZUKVGNCKGQXBGE-UHFFFAOYSA-N
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Description

4-Amino-5-phenylazobenzofurazan is a chemical compound known for its unique structure and properties It belongs to the class of azobenzofurazans, which are characterized by the presence of both azo and benzofurazan groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-phenylazobenzofurazan typically involves the reaction of 4-amino-5-nitrobenzofurazan with aniline under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium dithionite or zinc dust, which facilitates the reduction of the nitro group to an amino group. The reaction is conducted in a suitable solvent, often ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-phenylazobenzofurazan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, hydrazo compounds, and various substituted azobenzofurazans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-5-phenylazobenzofurazan has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-phenylazobenzofurazan involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also interact with cellular components, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

4-Amino-5-phenylazobenzofurazan can be compared with other similar compounds such as:

    4-Amino-5-nitrobenzofurazan: This compound is a precursor in the synthesis of this compound and shares similar structural features.

    This compound derivatives: Various derivatives of this compound have been synthesized and studied for their unique properties and applications.

The uniqueness of this compound lies in its specific combination of azo and benzofurazan groups, which impart distinct chemical and biological properties.

Properties

CAS No.

166766-05-8

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

IUPAC Name

5-phenyldiazenyl-2,1,3-benzoxadiazol-4-amine

InChI

InChI=1S/C12H9N5O/c13-11-9(6-7-10-12(11)17-18-16-10)15-14-8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

ZUKVGNCKGQXBGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=NON=C3C=C2)N

Origin of Product

United States

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